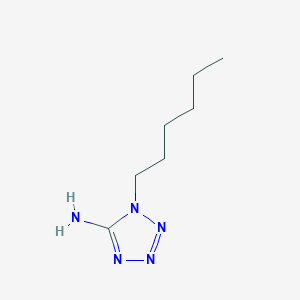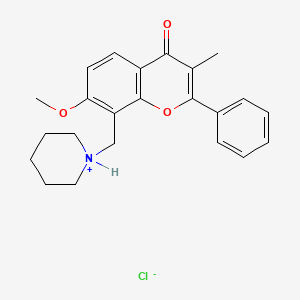
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and a piperidinomethyl group at the 8th position on the flavone backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyflavone and 3-methylflavone.
Formation of Piperidinomethyl Group: The piperidinomethyl group is introduced at the 8th position through a nucleophilic substitution reaction. This involves the reaction of the flavone derivative with piperidine in the presence of a suitable base.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through selective methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone or other reduced forms.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted derivatives with various functional groups.
科学研究应用
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of functional materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its biological effects.
相似化合物的比较
Similar Compounds
7-Methoxyflavone: Lacks the piperidinomethyl and methyl groups, resulting in different biological activities.
3-Methylflavone: Lacks the methoxy and piperidinomethyl groups, leading to variations in its effects.
8-Piperidinomethylflavone: Lacks the methoxy and methyl groups, affecting its solubility and bioactivity.
Uniqueness
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride is unique due to the presence of all three functional groups, which contribute to its enhanced solubility, stability, and diverse biological activities. This makes it a valuable compound for various scientific and industrial applications.
属性
| 67272-16-6 | |
分子式 |
C23H26ClNO3 |
分子量 |
399.9 g/mol |
IUPAC 名称 |
7-methoxy-3-methyl-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C23H25NO3.ClH/c1-16-21(25)18-11-12-20(26-2)19(15-24-13-7-4-8-14-24)23(18)27-22(16)17-9-5-3-6-10-17;/h3,5-6,9-12H,4,7-8,13-15H2,1-2H3;1H |
InChI 键 |
JTSUQDCPLOUMAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


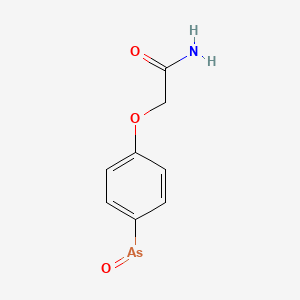
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
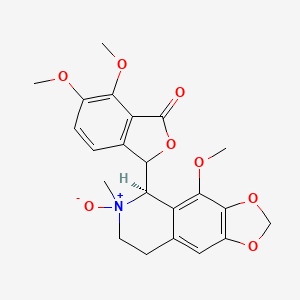
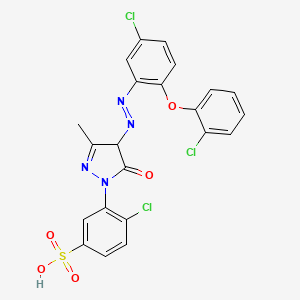
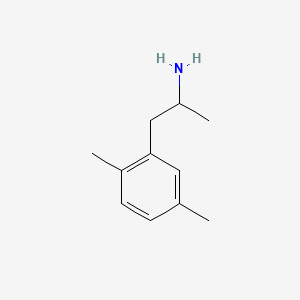


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)



![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
